10-methoxy-N(1)-methylburnamine-17-O-veratrate
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Overview
Description
10-methoxy-N(1)-methylburnamine-17-O-veratrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a methoxy group and a veratrate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-N(1)-methylburnamine-17-O-veratrate involves multiple steps. One common method includes the reaction of 10-methoxy-iminostilbene with bis(trichloromethyl)carbonate to form 10-methoxy-N-chlorocarbonyl-iminostilbene. This intermediate is then subjected to ammonolysis and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the use of organic bases such as triethylamine and solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
10-methoxy-N(1)-methylburnamine-17-O-veratrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
10-methoxy-N(1)-methylburnamine-17-O-veratrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 10-methoxy-N(1)-methylburnamine-17-O-veratrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmission and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A psychedelic tryptamine with a methoxy group.
Uniqueness
10-methoxy-N(1)-methylburnamine-17-O-veratrate stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H36N2O8 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl (1R,9S,11S,14E,15S,17S,19R)-19-[(3,4-dimethoxybenzoyl)oxymethyl]-14-ethylidene-6-methoxy-2-methyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C32H36N2O8/c1-7-18-16-34-26-14-21(18)30(29(36)40-6,17-41-28(35)19-8-11-24(38-4)25(12-19)39-5)31-15-27(34)42-32(26,31)33(2)23-10-9-20(37-3)13-22(23)31/h7-13,21,26-27H,14-17H2,1-6H3/b18-7-/t21-,26-,27-,30-,31-,32-/m0/s1 |
InChI Key |
DTINADCHYFZWSG-BUVDGYSPSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(N(C6=C4C=C(C=C6)OC)C)O[C@H]2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(N(C6=C4C=C(C=C6)OC)C)OC2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |
Origin of Product |
United States |
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